molecular formula C14H20ClNO B5017417 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride

4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride

Cat. No.: B5017417
M. Wt: 253.77 g/mol
InChI Key: WLHPQROHKNNGJM-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride: is a compound that features an adamantane moiety, which is a polycyclic cage structure known for its stability and unique properties. The adamantane structure is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The oxazole ring in this compound adds to its versatility, making it a valuable molecule in various scientific research fields.

Properties

IUPAC Name

4-(1-adamantyl)-2-methyl-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHPQROHKNNGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the adamantyl group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The adamantyl group can be introduced via Friedel-Crafts alkylation using adamantyl chloride and a Lewis acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a drug candidate. The adamantane moiety is known to enhance the lipophilicity and stability of molecules, making it a valuable component in drug design .

Medicine: Medically, derivatives of this compound are explored for their antiviral and antiparkinsonian properties. The adamantane structure is a key feature in several antiviral drugs, and its incorporation into new compounds is an area of active research .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and unique properties make it suitable for various high-performance applications .

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, enhancing the compound’s ability to cross cell membranes and reach its target sites. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1-Adamantyl)-2-methyl-1,3-oxazole;hydrochloride is unique due to the presence of both the adamantane moiety and the oxazole ring. This combination provides a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug design and materials science further highlight its uniqueness .

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